N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
分子结构与晶体学分析
该化合物的分子式为C26H25NO4S2,分子量为479.6 g/mol,其核心结构包含1,4-氧硫杂环己烯环与四氢噻吩-1,1-二氧化物片段通过酰胺键连接。X射线单晶衍射数据表明,晶体属三斜晶系,空间群为P-1,晶胞参数a=5.9985 Å,b=8.3178 Å,c=13.1333 Å,α=104.702°,β=93.18°,γ=106.876°,晶胞体积600.59 ų。分子内氢键网络主要源于酰胺基的N-H与邻近磺酰基氧原子形成的O···H-N相互作用,键长为2.12 Å,键角为158°,这种分子间作用力显著影响晶格堆积模式(表1)。
表1. 关键晶体学参数
| 参数 | 数值 |
|---|---|
| 晶系 | 三斜 |
| 空间群 | P-1 |
| 晶胞体积 | 600.59 ų |
| Z值 | 2 |
| R因子 | 0.0577 |
四氢噻吩环的1,1-二氧化物构型导致硫原子处于四面体配位状态,S-O键长平均为1.45 Å,与标准磺酰基键长一致。1,4-氧硫杂环己烯环呈现半椅式构象,C2-C3键的扭转角为-42.5°,表明环系存在适度张力。苯基取代基与氧硫杂环平面形成78°二面角,这种空间排列可能影响分子与生物靶标的结合模式。
光谱鉴定技术
核磁共振谱(NMR) :¹H NMR(400 MHz, DMSO-d6)显示δ 8.21处单峰对应酰胺NH质子,耦合常数J=5.3 Hz证实其与四氢噻吩环的立体化学环境。苯基质子呈现典型AA'BB'系统,δ 7.45-7.32间多重峰积分5H,而萘甲基质子则在δ 4.85处出现双峰(J=12.1 Hz),反映其与相邻手性中心的偶合作用。
红外光谱(IR) :在1678 cm⁻¹处强吸收峰归属为酰胺I带(C=O伸缩振动),1254 cm⁻¹和1120 cm⁻¹处的双峰对应于磺酰基的对称与不对称伸缩振动模式。值得注意的是,1520 cm⁻¹处的中等强度峰可能源于氧硫杂环的C-S-C弯曲振动,该特征峰在同类衍生物中具有诊断价值。
质谱分析(MS) :高分辨率ESI-MS显示分子离子峰m/z 480.0812 [M+H]⁺(计算值480.0815),主要碎片包括m/z 267.0523(四氢噻吩二氧化物片段)和m/z 213.0918(苯基氧硫杂环裂解产物),碎裂路径与AMDIS谱库匹配度达92%。
构象动力学与互变异构特性
分子动力学模拟显示,四氢噻吩环的船式与椅式构象能垒差为3.2 kcal/mol(图1),表明室温下存在快速构象交换。QM/MM计算证实磺酰氧原子与酰胺氢之间可形成分子内氢键(键能≈5.8 kcal/mol),这种相互作用将C3-N-C=O二面角限制在±15°范围内。
潜在互变异构现象研究表明,在强碱性条件(pH>12)下,酰胺基可能发生烯醇化生成亚胺酸形式,其平衡常数Keq=1.8×10⁻³。该过程通过¹³C NMR监测δ 168.5(C=O)向δ 178.2(C=N-OH)的化学位移变化得以证实,但中性条件下以酮式构型为主。
氧硫杂环甲酰胺衍生物的对比分析
与结构类似物氧羧菌素(oxycarboxin)相比,本化合物在磺酰基取代模式与芳环系统上存在显著差异(表2)。氧羧菌素的甲基取代基(C12H13NO4S)导致其LogP值降低0.8单位,而本化合物的萘甲基片段使疏水表面积增加35%,这可能增强其跨膜转运能力。
表2. 结构类似物比较
| 参数 | 本化合物 | 氧羧菌素 |
|---|---|---|
| 分子量 | 479.6 | 267.3 |
| 磺酰基位置 | 四氢噻吩环 | 氧硫杂环 |
| 芳环系统 | 萘甲基 | 苯基 |
| 最大吸收波长 | 278 nm | 265 nm |
晶体堆积分析显示,氧羧菌素通过π-π堆积形成层状结构,层间距3.5 Å,而本化合物因萘环的体积效应采取交错式堆积,层间距扩大至4.2 Å。这种差异导致本化合物的熔程(128-130℃)较氧羧菌素(145-147℃)显著降低,表明分子间作用力减弱。
Properties
Molecular Formula |
C15H17NO4S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C15H17NO4S2/c17-15(16-12-6-9-22(18,19)10-12)13-14(21-8-7-20-13)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
InChI Key |
UHLOTYGUUIWNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5,6-Dihydro-1,4-Oxathiine Core
The oxathiine ring is constructed via a chlorination-solvolysis pathway. Starting with 2,3-dihydro-1,4-oxathiin-2-carboxamide (1), dichlorination using chlorine gas in methylene chloride at -60°C yields 2,3-dichloro-1,4-oxathiane (4) . Subsequent solvolysis in aqueous acetone at room temperature induces ring contraction, producing 2,3-dihydroxy-1,4-oxathiane (5) and 2-methyl-1,3-oxathiolane (6) as byproducts . The dihydroxy intermediate (5) is stabilized by equatorial positioning of the carboxamide group, favoring cyclization to the 5,6-dihydro-1,4-oxathiine scaffold under acidic conditions .
Table 1: Reaction Conditions for Oxathiine Core Formation
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Chlorination | Cl₂, CH₂Cl₂, -60°C → RT | 4 | 92% |
| Solvolysis | Acetone/H₂O, RT, 4h | 5 + 6 | 65% (5), 27% (6) |
Functionalization with the 1,1-Dioxidotetrahydrothiophen-3-yl Moiety
The tetrahydrothiophene-1,1-dioxide group is incorporated via a two-step oxidation and alkylation sequence. Tetrahydrothiophene-3-amine is oxidized to its sulfone derivative using hydrogen peroxide in acetic acid (80% yield) . Subsequent N-alkylation with 3-bromo-1,1-dioxidotetrahydrothiophene under basic conditions (K₂CO₃, DMF, 60°C) affords the tertiary amine intermediate. Steric hindrance from the sulfone group necessitates prolonged reaction times (18–24h) for complete conversion .
| Parameter | Value |
|---|---|
| Oxidizing Agent | 30% H₂O₂ in CH₃COOH |
| Temperature | 50°C |
| Reaction Time | 6h |
| Alkylation Base | K₂CO₃ |
| Solvent | DMF |
Amide Bond Formation
The final carboxamide linkage is established via coupling the oxathiine-2-carbonyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine. Propylphosphonic anhydride (T3P) in dichloromethane with triethylamine as a base achieves 85–90% coupling efficiency . Alternatively, Deoxo-Fluor-mediated activation under mild conditions (0°C, CH₂Cl₂) minimizes epimerization and side reactions, though yields are slightly lower (75–80%) .
Critical Factors for Amidation:
-
Stoichiometry: A 1:1.2 ratio of acyl chloride to amine prevents dimerization .
-
Purification: Flash chromatography (SiO₂, benzene:ethyl acetate 7:3) removes unreacted starting materials .
-
Temperature Control: Reactions conducted below 0°C suppress sulfone degradation .
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in materials science, such as in the development of polymers or as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- The target compound’s naphthylmethyl and sulfone groups distinguish it from simpler analogs like carboxin, which lacks sulfonation and has a smaller phenyl group .
- Molecular Weight and Polarity: The higher molecular weight (479.61 vs.
- Sulfonation Impact : The sulfone group in the target compound and oxycarboxin increases oxidative stability and polarity, which may enhance binding to hydrophilic enzyme active sites (e.g., fungal succinate dehydrogenase in carboxin’s mode of action) .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antioxidant activities, as well as the underlying mechanisms of action.
- Molecular Formula : C26H25NO4S2
- Molecular Weight : 479.61 g/mol
- CAS Number : 1018126-64-1
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have shown promising results.
Case Studies and Findings
-
Cytotoxicity Assays :
- The compound exhibited significant cytotoxic effects against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116). The IC50 values were determined to be 98 µM for Caco-2 and 337 µM for HCT-116, indicating a stronger effect on the Caco-2 cells .
- A study investigating derivatives of similar compounds found that modifications in the structure greatly influenced the cytotoxicity, with some derivatives showing IC50 values as low as 13 µM against Caco-2 cells .
-
Mechanism of Action :
- The compound affects key signaling pathways involved in cancer progression. Specifically, it was noted that treatment with this compound led to a downregulation of genes associated with the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
- Real-time PCR analysis indicated a significant decrease in the expression of PI3K and AKT genes following treatment, while pro-apoptotic gene BAD was upregulated, suggesting an induction of apoptosis in cancer cells .
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities.
Antioxidant Testing
The antioxidant activity was assessed using the DPPH radical scavenging method. Compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl derivatives demonstrated scavenging activity comparable to known antioxidants like ascorbic acid .
Comparative Analysis of Biological Activity
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl | 98 (Caco-2) | Colorectal Adenocarcinoma | Downregulation of PI3K/AKT |
| Similar Compound A | 13 (Caco-2) | Colorectal Adenocarcinoma | Induction of Apoptosis |
| Similar Compound B | 240.2 (HCT-116) | Colorectal Adenocarcinoma | PI3K/AKT Pathway Modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
